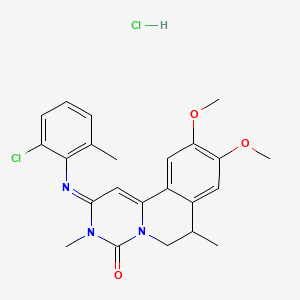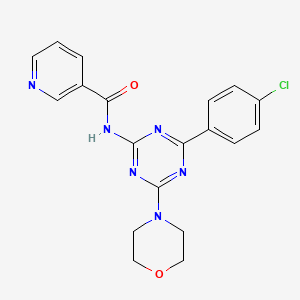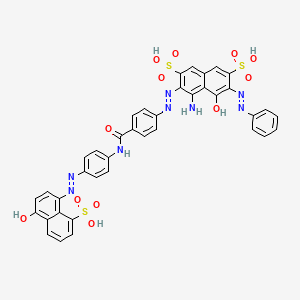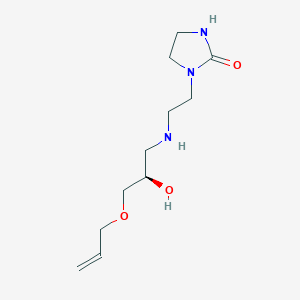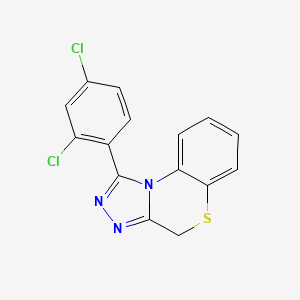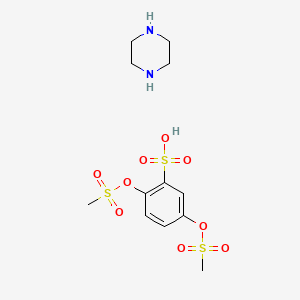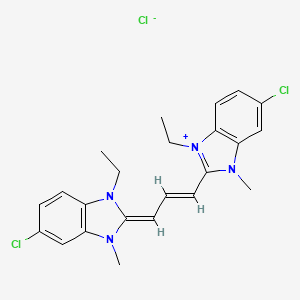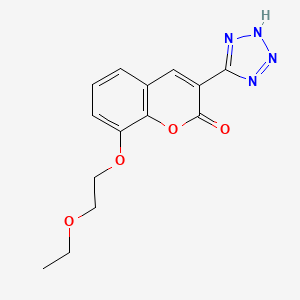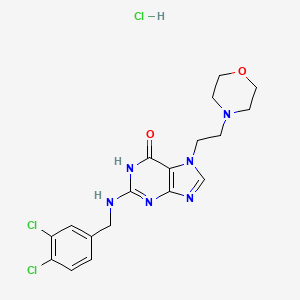
Ibezapolstat hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibezapolstat hydrochloride is a first-in-class antibacterial compound developed by Acurx Pharmaceuticals. It is primarily designed to treat infections caused by Clostridioides difficile, a bacterium responsible for severe gastrointestinal conditions. This compound functions by inhibiting bacterial DNA polymerase IIIC, an enzyme crucial for bacterial DNA replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ibezapolstat hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary information held by Acurx Pharmaceuticals. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes like recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis. It involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ibezapolstat hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Applications De Recherche Scientifique
Ibezapolstat hydrochloride has several scientific research applications:
Mécanisme D'action
Ibezapolstat hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA polymerase IIIC. This enzyme is essential for the replication of bacterial DNA. By interfering with the addition of guanine to the growing DNA chain, this compound effectively halts bacterial proliferation. This mechanism is unique to low G+C content Gram-positive bacteria, making it highly selective .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: An antibiotic used to treat severe bacterial infections, including those caused by Clostridioides difficile.
Metronidazole: Another antibiotic used for treating Clostridioides difficile infections.
Fidaxomicin: A narrow-spectrum antibiotic specifically targeting Clostridioides difficile.
Uniqueness
Ibezapolstat hydrochloride is unique due to its selective inhibition of DNA polymerase IIIC, which is not targeted by other antibiotics like vancomycin, metronidazole, or fidaxomicin. This selectivity reduces the likelihood of disrupting the normal gut microbiome, thereby minimizing the risk of recurrence of Clostridioides difficile infections .
Propriétés
Numéro CAS |
1275582-98-3 |
|---|---|
Formule moléculaire |
C18H21Cl3N6O2 |
Poids moléculaire |
459.8 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H |
Clé InChI |
RNBLTEKVVQGCIM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



